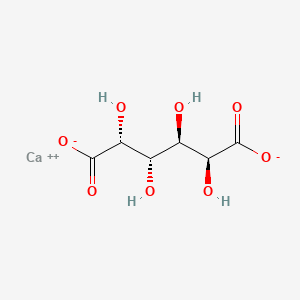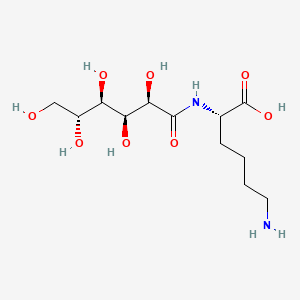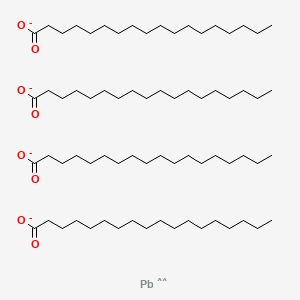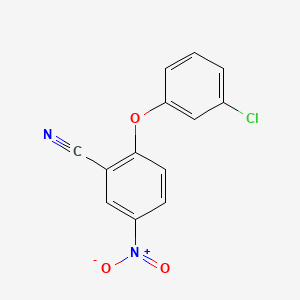![molecular formula C9H15NOS B12641610 6-Thia-9-azaspiro[4.6]undecan-10-one CAS No. 1428233-34-4](/img/structure/B12641610.png)
6-Thia-9-azaspiro[4.6]undecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thia-9-azaspiro[4.6]undecan-10-one is a spirocyclic compound characterized by a unique structural framework that incorporates both sulfur and nitrogen atoms within its ring system. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thia-9-azaspiro[4.6]undecan-10-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a suitable alkylating agent can lead to the formation of the spirocyclic core. The reaction conditions often require the use of catalysts, such as Grubbs’ catalyst, and may involve olefin metathesis reactions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-Thia-9-azaspiro[4.6]undecan-10-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
6-Thia-9-azaspiro[4.6]undecan-10-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Thia-9-azaspiro[4.6]undecan-10-one involves its interaction with molecular targets within biological systems. For instance, it has been shown to inhibit the activity of certain bacterial proteins by binding to their active sites, thereby disrupting essential biological processes. The pathways involved may include inhibition of protein synthesis or interference with metabolic pathways .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but contains an oxygen atom instead of sulfur.
1,4,9-Triazaspiro[5.5]undecan-2-one: Another related compound with a spirocyclic framework, but with additional nitrogen atoms.
Uniqueness: 6-Thia-9-azaspiro[4.6]undecan-10-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1428233-34-4 |
|---|---|
Molecular Formula |
C9H15NOS |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
6-thia-9-azaspiro[4.6]undecan-10-one |
InChI |
InChI=1S/C9H15NOS/c11-8-7-9(3-1-2-4-9)12-6-5-10-8/h1-7H2,(H,10,11) |
InChI Key |
XBFCJKAGBSCNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)



![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)

![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
